
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine: is a chemical compound that belongs to the class of pyridinamine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 3,6-dihydro-2H-pyran-4-yl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine typically involves the reaction of 5-bromo-2-chloro-4-iodopyridine with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and copper(I) iodide (CuI) as a catalyst. The reaction mixture is heated to 100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of the compound.
Scientific Research Applications
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A compound with similar structural features but different functional groups.
5-Bromo-2-chloro-4-iodopyridine: A precursor in the synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine.
6-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-amine: A compound with a similar pyridine ring but different substituents.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a 3,6-dihydro-2H-pyran-4-yl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H11BrN2O/c11-8-5-9(12)10(13-6-8)7-1-3-14-4-2-7/h1,5-6H,2-4,12H2 |
InChI Key |
OUBKWDIZBRFMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1C2=C(C=C(C=N2)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Pyridylmethyl)amino]propanamide](/img/structure/B8469098.png)

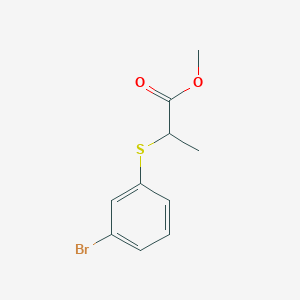
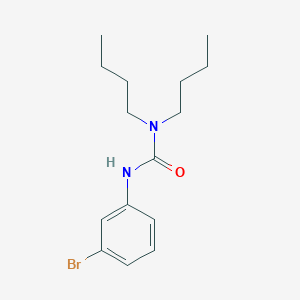
![3-Allyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8469129.png)
![7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)-](/img/structure/B8469130.png)

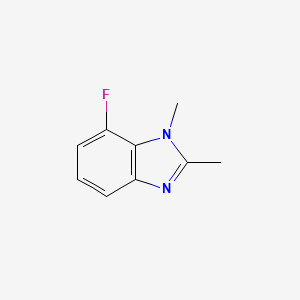
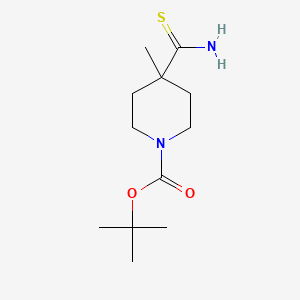
![3-Isoquinolinecarboxamide,n-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1h-isoindol-4-yl]methyl]-](/img/structure/B8469167.png)

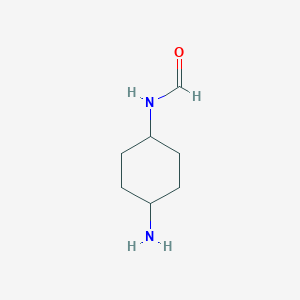
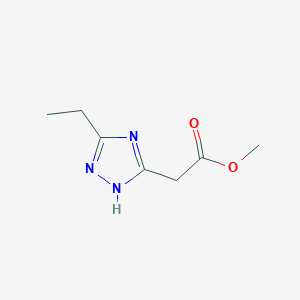
![[1,1'-Biphenyl]-4-sulfonamide, N-(5-hydroxypentyl)-4'-methyl-](/img/structure/B8469213.png)
